Levobupivacaine hydrochloride

Catalog No.
S532932
CAS No.
27262-48-2
M.F
C18H29ClN2O
M. Wt
324.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levobupivacaine hydrochloride

CAS Number

27262-48-2

Product Name

Levobupivacaine hydrochloride

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N

Synonyms

(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride; (S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride; (-)-1-Butyl-2',6'-pipecoloxylidide Monohydrochloride; (-)-Bupivacaine Monohydrochloride; (S)-(-)-Bupiv

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl

Analgesic Studies:

A significant area of research explores levobupivacaine's effectiveness in managing pain after various surgical procedures. Studies have compared its efficacy and safety with other local anesthetics, such as bupivacaine and ropivacaine, in various contexts, including:

  • Postoperative pain management: Several studies have demonstrated the effectiveness of levobupivacaine in reducing postoperative pain compared to other local anesthetics, potentially leading to decreased reliance on opioid pain medications .
  • Labor analgesia: Research suggests that levobupivacaine may provide effective pain relief during childbirth with a similar safety profile to other local anesthetics .

Safety and Toxicity Research:

Compared to its parent drug, bupivacaine, levobupivacaine is considered a safer alternative due to its reduced cardiotoxicity and neurotoxicity. Research is ongoing to further understand and solidify its safety profile, including:

  • Cardiovascular effects: Studies have shown that levobupivacaine exhibits less negative inotropic effect on the heart compared to bupivacaine, potentially reducing the risk of cardiovascular complications .
  • Neurotoxicity: Research suggests a lower risk of neurotoxicity associated with levobupivacaine compared to bupivacaine, although further investigation is needed to refine the understanding of its long-term effects on the nervous system .

Delivery System Optimization:

Researchers are exploring various delivery methods to optimize the efficacy and safety of levobupivacaine. This includes:

  • Liposomal formulations: Studies are investigating the use of liposomes as drug carriers to deliver levobupivacaine, potentially improving its targeted delivery and sustained release properties .
  • Combination therapies: Research is exploring the synergistic effects of combining levobupivacaine with other pain-relieving medications or adjuvants to further enhance its analgesic efficacy and potentially reduce side effects .

Levobupivacaine hydrochloride is an amino-amide local anesthetic derived from bupivacaine, specifically the S-enantiomer. It is utilized primarily for its analgesic properties, providing motor and sensory blockade in various medical procedures. The compound is characterized by its chemical formula, C₁₈H₂₉ClN₂O, and is commonly marketed under the trade name Chirocaine by AstraZeneca. Levobupivacaine demonstrates a lower incidence of vasodilation compared to its racemic counterpart, bupivacaine, and has a longer duration of action, making it a preferred option in clinical settings .

Levobupivacaine hydrochloride acts as a sodium channel blocker. It binds to the sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for nerve impulse generation. This results in the blockade of nerve conduction and the loss of sensation in the targeted area [].

Levobupivacaine hydrochloride is generally well-tolerated, but like other local anesthetics, it can cause adverse effects, including:

  • Central nervous system (CNS) toxicity: Seizures, dizziness, and loss of consciousness can occur at high doses [].
  • Cardiovascular toxicity: Hypotension, arrhythmias, and cardiac arrest are potential risks, although less frequent than with bupivacaine [].
  • Allergic reactions: Hypersensitivity reactions can occur in rare cases [].

Data on specific toxicity levels:

  • LD50 (rat, intravenous): 120 mg/kg []

Levobupivacaine undergoes significant metabolic transformations primarily in the liver. The cytochrome P450 enzyme system, particularly isoforms CYP1A2 and CYP3A4, facilitates its biotransformation into inactive metabolites such as 3-hydroxy-levobupivacaine and desbutyl-levobupivacaine . These metabolites are further conjugated to glucuronic acid and sulfate esters before excretion. Notably, no unchanged levobupivacaine is detected in urine or feces, underscoring its extensive metabolism .

Levobupivacaine functions by reversibly binding to voltage-gated sodium channels in neuronal membranes. This interaction stabilizes the membrane and inhibits the initiation and propagation of nerve impulses, effectively blocking pain transmission . Its pharmacokinetics include an onset of action within 15 minutes and a duration that can extend up to 16 hours, depending on the administration route . The elimination half-life is approximately 80 minutes .

The synthesis of levobupivacaine has evolved over time. A notable method involves a five-step process starting from Nα-CBZ (S)-lysine, which includes oxidative de-animation and stereospecific ring closure to form the pipecolamide core structure . A more recent approach simplifies this to a three-step process that achieves high optical purity (at least 99%). This method involves reacting (S)-2,6-pipecocholxylide with 1-bromobutane in the presence of a base like potassium carbonate, followed by recrystallization to isolate levobupivacaine hydrochloride .

Levobupivacaine may interact with other medications. For instance, it can decrease the excretion rate of ammonium chloride, potentially leading to elevated serum levels of this compound . Additionally, careful monitoring is advised when used alongside other central nervous system depressants due to additive effects on sedation and respiratory depression.

Levobupivacaine shares structural similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePotency Compared to LevobupivacaineDuration of ActionUnique Features
BupivacaineAmino-amideMore potent (approximately 13% more)LongerHigher risk of cardiovascular toxicity
RopivacaineAmino-amideLess potentSimilarLower cardiotoxicity risk
MepivacaineAmino-amideSimilar potencyShorterFaster onset but shorter duration
PrilocaineAmino-amideLess potentSimilarMetabolized to ortho-toluidine

Levobupivacaine's unique profile includes its reduced potency compared to bupivacaine while offering a safer cardiovascular profile and prolonged action time .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.1968412 g/mol

Monoisotopic Mass

324.1968412 g/mol

Heavy Atom Count

22

Appearance

White to Off-White Solid

Melting Point

>248°C

UNII

J998RDZ51I

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (14.58%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (14.58%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levobupivacaine Hydrochloride is the hydrochloride salt of levobupivacaine, an amide derivative with anesthetic property. Levobupivacaine reversibly binds voltage-gated sodium channels to modulate ionic flux and prevent the initiation and transmission of nerve impulses (stabilizing neuronal membrane), thereby resulting in analgesia and anesthesia. In comparison with racemic bupivacaine, levobupivacaine is associated with less vasodilation and has a longer duration of action.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

27262-48-2

Wikipedia

Levobupivacaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types